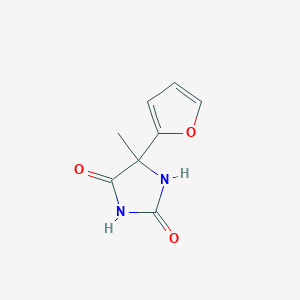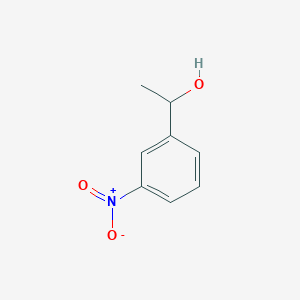
1-(3-Nitrophenyl)ethanol
Vue d'ensemble
Description
1-(3-Nitrophenyl)ethanol is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethanol group (-CH2CH3) attached to the same ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)ethanol can be synthesized through the reduction of 3-nitroacetophenone using sodium borohydride (NaBH4) as a reducing agent. The reaction is typically carried out in ethanol at room temperature. The general reaction scheme is as follows: [ \text{3-nitroacetophenone} + \text{NaBH4} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary depending on the desired yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Nitrophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The ethanol group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Major Products Formed:
Reduction: 1-(3-Aminophenyl)ethanol.
Oxidation: 3-nitrobenzoic acid.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)ethanol depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In oxidation reactions, the ethanol group is oxidized to a carboxylic acid group through the loss of electrons.
Comparaison Avec Des Composés Similaires
1-(3-Nitrophenyl)ethanol can be compared with other similar compounds such as:
1-(4-Nitrophenyl)ethanol: Similar structure but with the nitro group in the para position.
1-(2-Nitrophenyl)ethanol: Similar structure but with the nitro group in the ortho position.
3-Nitrobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of an ethanol group.
Uniqueness: this compound is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAVXDUWMFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304679 | |
| Record name | α-Methyl-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-78-2 | |
| Record name | α-Methyl-3-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5400-78-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(3-nitrophenyl)ethanol significant in pharmaceutical synthesis?
A1: While this compound itself may not exhibit direct pharmacological activity, its significance lies in its role as a chiral building block in organic synthesis []. Specifically, it serves as a crucial precursor for synthesizing (R)-phenylephrine, a pharmaceutical compound with known therapeutic applications.
Q2: How does the chirality of this compound impact its utility in drug synthesis?
A2: Chirality plays a critical role in pharmaceutical applications as different enantiomers of a molecule can exhibit distinct biological activities. The research highlights the importance of obtaining the desired (R)-enantiomer of 2-chloro-1-(3-nitrophenyl)ethanol for the synthesis of (R)-phenylephrine []. Utilizing whole-cell yeast allows for enantioselective synthesis, ensuring the production of the specific enantiomer required for the target drug. This highlights the importance of stereoselective synthetic methods in pharmaceutical development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)


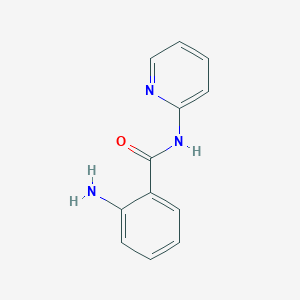
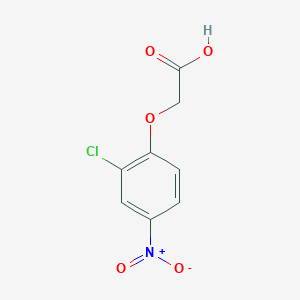
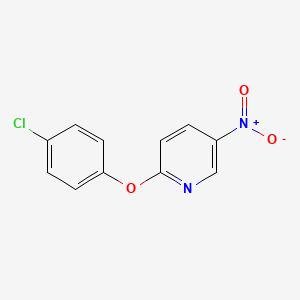
![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)
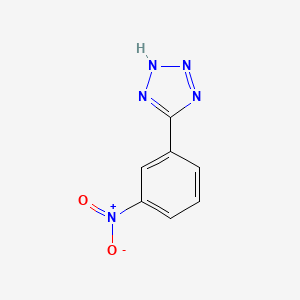
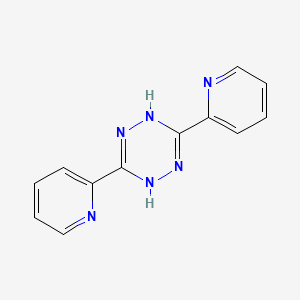
![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
